molecular formula C9H9NO3 B1584009 Methyl N-formylanthranilate CAS No. 41270-80-8

Methyl N-formylanthranilate

Cat. No. B1584009
CAS RN: 41270-80-8
M. Wt: 179.17 g/mol
InChI Key: HRNPZFOYXWWMFL-UHFFFAOYSA-N
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Description

Methyl N-formylanthranilate is an organic compound that belongs to the family of anthranilic acid derivatives. It is a colorless to pale yellow liquid with a fruity odor. It is used in various industries such as cosmetics, perfumes, and flavorings. This compound has also been extensively researched for its scientific applications, including its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Metabolite Analysis

  • Metabolism of Tolfenamic Acid : Methyl N-formylanthranilate, as a metabolite of tolfenamic acid, was studied using high-resolution NMR spectroscopy. The research focused on identifying the phase II metabolites of tolfenamic acid in urine samples, highlighting the role of this compound in drug metabolism studies (Sidelmann et al., 1997).

Microbial Degradation

  • Oxygenolytic Ring Cleavage : The compound played a role in the microbial degradation of quinaldine and 4-oxoquinoline, leading to the formation of N-formylanthranilic acid. This study demonstrated a novel type of oxygenolytic ring cleavage, highlighting the environmental and microbial applications of this compound (Bauer et al., 1994).

Synthetic Chemistry

  • N-Formylation and N-Methylation of Amines : This research discussed the environmentally benign N-formylation and N-methylation of primary and secondary amines using carbon dioxide, with a focus on the synthesis of N-formylated or N-methylated products. Methyl N-formylanthranilate, as a formylated product, illustrates the broader applications in synthetic organic chemistry (Bobbink et al., 2017).

Plant Physiology

  • Methyltransferases in Maize : This study explored the biosynthesis of volatile methyl esters in maize, particularly focusing on methyl anthranilate and methyl salicylate. Methyl N-formylanthranilate’s derivative, methyl anthranilate, was identified as a key compound in plant defense against herbivores, demonstrating its significance in plant physiology (Köllner et al., 2010).

Catalyst Development

  • Catalytic Methylation of Aromatic Amines : The research presented a novel methodology for the direct methylation of amines using formic acid, with methyl N-formylanthranilate as a potential product. This study highlights its role in the development of new catalysts and synthetic methods in chemistry (Savourey et al., 2014).

Biomedical Research

  • Synthesis and Biological Properties of Modified Chitosan : The study investigated N,N,N-Trimethylated chitosan, which involves N-methylation, a process related to the synthesis of methyl N-formylanthranilate. This research is significant in the field of biomaterials and drug delivery systems (Verheul et al., 2008).

properties

IUPAC Name

methyl 2-formamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNPZFOYXWWMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068294
Record name Benzoic acid, 2-(formylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish solid Fruity grape type aroma
Record name Methyl N-formylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1540/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name Methyl N-formylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1540/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl N-formylanthranilate

CAS RN

41270-80-8
Record name Methyl N-formylanthranilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41270-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-formylanthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041270808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(formylamino)-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-(formylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(formylamino)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL N-FORMYLANTHRANILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHM71YC88Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Methyl n-formylanthranilate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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